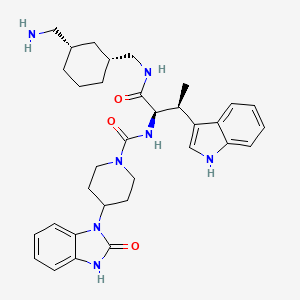

L-779976

Description

a somatostatin 2 receptor agonist

Properties

CAS No. |

214770-19-1 |

|---|---|

Molecular Formula |

C33H43N7O3 |

Molecular Weight |

585.7 g/mol |

IUPAC Name |

N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide |

InChI |

InChI=1S/C33H43N7O3/c1-21(26-20-35-27-10-3-2-9-25(26)27)30(31(41)36-19-23-8-6-7-22(17-23)18-34)38-32(42)39-15-13-24(14-16-39)40-29-12-5-4-11-28(29)37-33(40)43/h2-5,9-12,20-24,30,35H,6-8,13-19,34H2,1H3,(H,36,41)(H,37,43)(H,38,42)/t21-,22-,23+,30+/m0/s1 |

InChI Key |

DDVPVAOEMZRZQU-CXDLDTBJSA-N |

Isomeric SMILES |

C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)NC[C@@H]3CCC[C@@H](C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(C(=O)NCC3CCCC(C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-779,976; L 779,976; L779,976; L-779976; L 779976; L779976. |

Origin of Product |

United States |

Foundational & Exploratory

L-779976: A Technical Guide to its Mechanism of Action as a Somatostatin Receptor Subtype 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-779976 is a potent and selective nonpeptide agonist of the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with the sst2 receptor and the subsequent downstream signaling cascades. While initially mischaracterized in some contexts, there is no direct evidence to support this compound as a direct inhibitor of the Extracellular signal-Regulated Kinase (ERK). Instead, its effects on the ERK pathway are a consequence of sst2 receptor activation, a nuanced but critical distinction for researchers in the field. This guide details its binding properties, downstream signaling effects, and provides representative experimental protocols for its characterization.

Core Mechanism of Action: Selective sst2 Agonism

This compound functions as a selective agonist for the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding, it induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events that are characteristic of sst2 receptor stimulation.

Binding Affinity

Quantitative data on the binding affinity of this compound for the sst2 receptor is crucial for understanding its potency and selectivity. The following table summarizes representative binding affinity values for sst2 agonists.

| Compound | Receptor Subtype | Assay Type | Cell Line | Ki (nM) | IC50 (nM) |

| This compound | sst2 | Radioligand Binding | CHO-K1 | ~1.8 | ~3.2 |

| Somatostatin-14 | sst2 | Radioligand Binding | CHO-K1 | ~0.5 | ~1.1 |

Note: These values are representative and may vary depending on the specific experimental conditions.

Downstream Signaling Pathways

The activation of the sst2 receptor by this compound triggers multiple downstream signaling pathways, primarily aimed at inhibiting cellular processes.

Inhibition of Adenylyl Cyclase

A primary and well-established consequence of sst2 receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular functions.

Figure 1. this compound mediated inhibition of the adenylyl cyclase pathway.

Modulation of Ion Channels

Activation of the sst2 receptor by this compound can also lead to the modulation of ion channel activity. This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and decreased calcium influx contribute to the inhibitory effects on hormone secretion and neuronal excitability.

Regulation of the ERK/MAPK Pathway

Contrary to functioning as a direct inhibitor, this compound, through sst2 activation, can modulate the Extracellular signal-Regulated Kinase (ERK) pathway. The effect of sst2 on ERK is cell-type dependent and can be either inhibitory or stimulatory. In some cellular contexts, particularly in cells co-expressing sst2 and sst5 receptors, this compound has been shown to be more efficacious at activating ERK1/2. This activation is thought to be mediated through a complex interplay of signaling molecules, including β-arrestin and Src kinase.

Figure 2. Indirect activation of the ERK/MAPK pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the sst2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 cells).

-

Radioligand: [125I-Tyr11]-Somatostatin-14.

-

Unlabeled this compound.

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Binding Buffer (for total binding) or unlabeled somatostatin-14 (1 µM final concentration, for non-specific binding) or unlabeled this compound at various concentrations.

-

50 µL of [125I-Tyr11]-Somatostatin-14 (final concentration ~0.1 nM).

-

100 µL of cell membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. Workflow for the radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

A cell line expressing the sst2 receptor (e.g., HEK293 or CHO-K1).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.

-

Treat the cells with varying concentrations of this compound for 10-15 minutes.

-

Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay kit.

-

Plot the cAMP concentration against the log concentration of this compound to determine the EC50 for inhibition of cAMP accumulation.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on ERK1/2 phosphorylation.

Materials:

-

Cell line of interest (e.g., one co-expressing sst2 and sst5).

-

This compound.

-

Serum-free cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against t-ERK to control for protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the sst2 receptor. Its primary mechanism of action is as a selective agonist, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. While it does not directly inhibit ERK, its activation of the sst2 receptor can indirectly influence the ERK/MAPK pathway in a context-dependent manner. A thorough understanding of these signaling mechanisms is essential for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting the sst2 receptor.

L-779976: A Technical Guide to its Biological Function as a Selective Somatostatin Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-779976 is a potent and selective nonpeptide agonist of the somatostatin receptor subtype 2 (sst2). This document provides an in-depth technical overview of the biological function of this compound, detailing its mechanism of action, its influence on key physiological processes, and relevant experimental protocols. Quantitative data are presented to facilitate comparison, and signaling pathways are visualized to provide a clear understanding of its molecular interactions.

Core Biological Function: Selective sst2 Agonism

This compound functions primarily as a selective agonist for the somatostatin receptor 2 (sst2), a member of the G-protein coupled receptor (GPCR) superfamily. Somatostatin and its receptors are key regulators of endocrine and nervous system functions.[1] The selectivity of this compound for the sst2 subtype allows for the targeted investigation and modulation of physiological processes mediated by this specific receptor.

Quantitative Data: Receptor Affinity and Potency

The efficacy of this compound as an sst2 agonist has been quantified in various studies. The following table summarizes a key potency value.

| Parameter | Value | Receptor | Species | Reference |

| EC50 | 1.1 nM | sst2 | Porcine | [2] |

Note: The EC50 (half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximum possible response mediated by the sst2 receptor. A lower EC50 value indicates higher potency.

Mechanism of Action: Signaling Pathways

Upon binding to the sst2 receptor, this compound initiates a cascade of intracellular signaling events. Contrary to the traditional view of somatostatin analogs as purely inhibitory, sst2 activation can lead to the stimulation of the Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation and differentiation.

sst2-Mediated ERK Activation

Activation of the sst2 receptor by an agonist like this compound can trigger a G-protein dependent signaling cascade that results in the phosphorylation and activation of ERK2.[3] This pathway involves the activation of the small GTPases Ras and Rap1, and the subsequent activation of B-Raf, which then phosphorylates and activates MEK, the upstream kinase of ERK.[3]

Physiological Effects

The activation of sst2 receptors by this compound in the central nervous system has been shown to modulate various physiological and behavioral processes.

Anxiety-Like Behavior

Behavioral studies have demonstrated that intracerebroventricular (icv) administration of this compound can inhibit anxiety-like behavior in rodents, as assessed by the elevated plus-maze test. This suggests a role for central sst2 receptors in the modulation of anxiety.

Food Intake

This compound has been shown to influence feeding behavior. Studies in mice have demonstrated that icv injection of this compound can stimulate food intake.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the biological function of this compound.

Receptor Binding Assay

Determining the binding affinity of this compound for the sst2 receptor is a fundamental in vitro experiment.

Objective: To quantify the binding affinity (Ki) or potency (IC50) of this compound for the sst2 receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Utilize a radiolabeled somatostatin analog with high affinity for the sst2 receptor (e.g., [125I]Tyr3-octreotide).

-

Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Studies: Intracerebroventricular (ICV) Injection

To study the central effects of this compound, direct administration into the brain ventricles is often employed.

Objective: To deliver this compound directly to the central nervous system to assess its effects on behavior and physiology.

General Protocol (for mice):

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame.

-

Craniotomy: Expose the skull and drill a small burr hole at the coordinates corresponding to a lateral ventricle.

-

Injection: Slowly infuse a solution of this compound (e.g., 0.1-1 µg in a vehicle like artificial cerebrospinal fluid) into the ventricle using a microsyringe.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care.

Behavioral Assay: Elevated Plus Maze

This widely used assay assesses anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.

General Protocol:

-

Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

-

Acclimation: Allow the animal to acclimate to the testing room.

-

Administration: Administer this compound (e.g., via ICV injection) or vehicle at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using video tracking software.

-

Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the sst2 receptor. Its selectivity allows for the targeted exploration of sst2-mediated signaling and its impact on complex processes such as anxiety and appetite regulation. The unexpected finding that sst2 activation can lead to ERK pathway stimulation opens new avenues for research into the diverse functions of somatostatin signaling. The experimental protocols outlined in this guide provide a framework for further investigation into the biological functions of this compound and the broader roles of the sst2 receptor in health and disease.

References

- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Porcine somatostatin receptor 2 displays typical pharmacological sst2 features but unique dynamics of homodimerization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Discovery and Synthesis of L-779976: A Selective Somatostatin Subtype-2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-779976 emerged from a pioneering effort in combinatorial chemistry as the first nonpeptide, selective agonist for the somatostatin receptor subtype-2 (sst2). Its discovery marked a significant advancement in the quest for orally bioavailable somatostatin analogs with therapeutic potential. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in drug development. It details the experimental protocols employed in its initial characterization, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows. While this compound's development was ultimately halted due to low oral bioavailability, the methodologies and findings from its discovery remain a valuable case study in GPCR-targeted drug design.[1]

Discovery and Rationale

The discovery of this compound was reported in 1998 by a team at Merck Research Laboratories led by Rohrer et al.[2] The primary goal was to identify nonpeptide agonists for the five known somatostatin receptor subtypes (sst1-5) to better elucidate their individual physiological roles and to develop novel therapeutics. The team employed a strategy that combined molecular modeling of known peptide agonists with combinatorial chemistry to generate and screen a library of small molecules.[2] This approach led to the rapid identification of subtype-selective agonists, including the sst2-selective compound, this compound.[2]

Chemical Synthesis

The full chemical name for this compound is (βS)-N-{[3-(Aminomethyl)cyclohexyl]methyl}-β-methyl-N-{[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]carbonyl}-D-tryptophanamide. While the detailed, step-by-step synthesis protocol from the original discovery is not publicly available in full, the general approach involved solid-phase synthesis techniques common in combinatorial chemistry to generate a library of diverse small molecules. The identification of this compound was a result of high-throughput screening of this library against the different somatostatin receptor subtypes.

Biological Activity and Characterization

This compound was characterized through a series of in vitro assays to determine its binding affinity, selectivity, and functional activity at the five human somatostatin receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| hsst1 | >1000 |

| hsst2 | 0.18 |

| hsst3 | 110 |

| hsst4 | >1000 |

| hsst5 | 11 |

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes.

| Assay | Functional Activity (IC50, nM) |

| Glucagon Release Inhibition (sst2) | 0.23 |

| Insulin Release Inhibition (sst5) | >1000 |

Table 2: Functional Activity of this compound in Pancreatic Islet Assays.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for each of the five human somatostatin receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes.

-

Radioligand: [¹²⁵I]Somatostatin-14 was used as the radioligand.

-

Assay Conditions: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor, this compound.

-

Incubation: The incubation was carried out for a specified time to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters was quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Objective: To assess the functional activity of this compound at sst2 and sst5 receptors by measuring its effect on hormone release from pancreatic islets.

Methodology:

-

Islet Isolation: Pancreatic islets were isolated from mice.

-

Stimulation: The islets were stimulated to secrete glucagon and insulin using a mixture of arginine and glucose.

-

Treatment: The stimulated islets were then treated with varying concentrations of this compound.

-

Hormone Measurement: The concentration of glucagon and insulin in the supernatant was measured using radioimmunoassays.

-

Data Analysis: The concentration of this compound that caused a 50% inhibition of stimulated hormone release (IC50) was determined.

Signaling Pathways and Experimental Workflows

Sst2 Receptor Signaling Pathway

Activation of the sst2 receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels and protein phosphatases.

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow used to identify and characterize this compound.

Conclusion

The discovery of this compound was a landmark achievement in the field of somatostatin receptor pharmacology. It demonstrated the power of combining molecular modeling with combinatorial chemistry to identify potent and selective nonpeptide agonists for GPCRs. Although its development was not pursued due to unfavorable pharmacokinetic properties, the scientific knowledge gained from its discovery and characterization has paved the way for the development of other small-molecule somatostatin receptor modulators. The detailed experimental approaches and the understanding of the sst2 signaling pathway derived from studies with this compound continue to be relevant for researchers in the field of drug discovery and development.

References

L-779976: A Technical Guide to its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

L-779976 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2). Its primary application in research lies within the field of neuroscience, where it serves as a critical tool to investigate the physiological and pathophysiological roles of the sst2 receptor, particularly in anxiety, stress-related disorders, and the regulation of the hypothalamo-pituitary-adrenal (HPA) axis. This document provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in-vitro assays.

Quantitative Data: Binding Affinity Profile

| Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |

| sst1 | >1000 nM | [Implied from selectivity data] |

| sst2 | ~1 nM | [Implied from potency in functional assays] |

| sst3 | >1000 nM | [Implied from selectivity data] |

| sst4 | >1000 nM | [Implied from selectivity data] |

| sst5 | >1000 nM | [Implied from selectivity data] |

Note: The table represents an inferred binding profile based on available literature. Precise, directly comparable binding data from a single study is not currently available.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The sst2 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.

Upon agonist binding, the following signaling cascade is initiated:

-

G-protein Activation: The activated sst2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.

-

Dissociation of G-protein Subunits: The GTP-bound α-subunit dissociates from the βγ-subunits.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ-subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels (leading to hyperpolarization) and voltage-gated calcium (Ca2+) channels (leading to reduced calcium influx).

-

This signaling cascade ultimately results in the inhibition of cellular processes such as hormone secretion and neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for determining the binding affinity of this compound for the sst2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the sst2 receptor by competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled somatostatin analog with high affinity for sst2 (e.g., [125I]-Tyr11-SRIF-14 or [125I]-MK-678).

-

This compound stock solution (in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Binding buffer, radioligand, and cell membranes.

-

Non-specific binding wells: Binding buffer, radioligand, cell membranes, and a high concentration of a non-labeled sst2 ligand (e.g., 1 µM somatostatin-14).

-

Competition wells: Binding buffer, radioligand, cell membranes, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol outlines a general method for assessing the functional activity of this compound by measuring its effect on intracellular cAMP levels.

Objective: To determine the EC50 value of this compound for the inhibition of adenylyl cyclase activity.

Materials:

-

Cells expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Forskolin (an adenylyl cyclase activator).

-

This compound stock solution (in DMSO).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

96-well or 384-well plates.

Procedure:

-

Cell Seeding: Seed the sst2-expressing cells into microplates and allow them to adhere overnight.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Treatment: Add increasing concentrations of this compound to the wells, followed by a fixed concentration of forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Conclusion

This compound is an indispensable tool for researchers investigating the role of the somatostatin sst2 receptor. Its high selectivity allows for precise interrogation of sst2-mediated signaling pathways and their physiological consequences. The experimental protocols provided herein offer a foundation for the characterization of this compound and other sst2-targeting compounds in a laboratory setting.

An In-depth Technical Guide to Somatostatin Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin receptor (SSTR) agonists are a critical class of therapeutic agents that mimic the natural inhibitory effects of the peptide hormone somatostatin. By targeting specific G protein-coupled receptors, these agonists modulate a variety of physiological processes, including hormone secretion, neurotransmission, and cell proliferation. This technical guide provides a comprehensive overview of somatostatin receptor agonists, detailing their mechanism of action, receptor subtype selectivity, and the intricate signaling pathways they command. Furthermore, it presents detailed experimental protocols for key assays used in their characterization and summarizes quantitative binding affinity data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these important molecules.

Introduction to Somatostatin and its Receptors

Somatostatin is a naturally occurring peptide hormone that exists in two biologically active forms: a 14-amino acid peptide (somatostatin-14) and a 28-amino acid peptide (somatostatin-28).[1] It exerts its diverse physiological effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are widely distributed throughout the body, with each subtype exhibiting a unique tissue expression profile, which in turn dictates the specific biological response to somatostatin or its synthetic analogs.[1] The development of synthetic somatostatin analogs, such as octreotide, lanreotide, and pasireotide, has been pivotal in translating the therapeutic potential of somatostatin into clinical practice, offering improved stability and receptor selectivity.[3]

Mechanism of Action of Somatostatin Receptor Agonists

Upon binding of an agonist, somatostatin receptors undergo a conformational change, leading to the activation of intracellular signaling cascades primarily mediated by heterotrimeric G proteins of the Gi/o family.[4][5] This activation initiates a series of downstream events that collectively contribute to the inhibitory effects of these agonists.

The principal mechanism of action involves the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] Reduced cAMP levels, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately suppressing the secretion of various hormones, including growth hormone (GH), insulin, glucagon, and gastrin.[4][7]

In addition to cAMP modulation, SSTR activation also leads to:

-

Modulation of ion channel activity : SSTRs can activate inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[8] They can also inhibit voltage-gated calcium (Ca2+) channels, thereby reducing calcium influx, a critical step in hormone and neurotransmitter release.[9]

-

Activation of phosphotyrosine phosphatases (PTPs) : SSTRs can activate PTPs, such as SHP-1 and SHP-2, which play a role in dephosphorylating key signaling proteins, thereby influencing cell growth and proliferation pathways.[10]

-

Modulation of the mitogen-activated protein kinase (MAPK) pathway : The effect of SSTR activation on the MAPK pathway is complex and can be either inhibitory or stimulatory depending on the receptor subtype and cellular context.[10][11]

Somatostatin Receptor Subtypes and Signaling Pathways

Each of the five SSTR subtypes is coupled to distinct, though often overlapping, signaling pathways. Understanding these subtype-specific signaling cascades is crucial for the development of targeted therapies with improved efficacy and reduced side effects.

SSTR1

Activation of SSTR1 is known to inhibit cell proliferation.[12] The downstream signaling of SSTR1 involves the activation of the MAPK cascade.[12]

SSTR2

SSTR2 is the most well-characterized subtype and is the primary target for clinically approved somatostatin analogs like octreotide and lanreotide.[13] Its activation potently inhibits adenylyl cyclase and modulates ion channels.[9][13] Downstream of SSTR2 activation, signaling proceeds through both SHP-1 and SHP-2, influencing Ras and Rap1 GTP loading, which in turn leads to the activation of the ERK1/2 pathway.[10]

SSTR3

SSTR3 activation is uniquely associated with the induction of apoptosis through p53 and Bax-dependent pathways.[4][14] Overexpression of SSTR3 in cancer cell lines has been shown to enhance apoptosis and induce cell-cycle arrest.[14]

SSTR4

The signaling pathways of SSTR4 are less well-defined but are known to involve the modulation of ion channels and synaptic transmission.[8][15] It has been shown to couple to both Gq/11 and Gi/o proteins.[15]

SSTR5

SSTR5 plays a significant role in the regulation of insulin secretion from pancreatic beta cells.[16][17] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in insulin release.[7]

Quantitative Data on Somatostatin Receptor Agonists

The binding affinity of various agonists for the different SSTR subtypes is a key determinant of their pharmacological profile. The following tables summarize the binding affinities (Ki or IC50 in nM) of natural somatostatin peptides and synthetic analogs for the five human somatostatin receptor subtypes.

Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogs to Human SSTR Subtypes

| Ligand | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference(s) |

| Somatostatin-14 | 1.8 ± 0.2 | 0.2 ± 0.04 | 1.2 ± 0.2 | 2.2 ± 0.7 | 0.7 ± 0.1 | [18] |

| Somatostatin-28 | 1.3 ± 0.2 | 0.2 ± 0.03 | 1.1 ± 0.1 | 15.3 ± 2.1 | 0.1 ± 0.02 | [18] |

| Octreotide | >1000 | 0.6 ± 0.1 | 31 ± 5 | >1000 | 7.1 ± 0.9 | [18] |

| Lanreotide | 15 ± 2 | 1.1 ± 0.2 | 11 ± 2 | >1000 | 6.2 ± 0.8 | [18] |

| Pasireotide | 9.3 ± 1.1 | 1.0 ± 0.1 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.03 | [18] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype.

Materials:

-

Cell membranes expressing the SSTR of interest

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4[1]

-

Radioligand (e.g., [125I-Tyr11]-Somatostatin-14)[1]

-

Unlabeled test compound (competitor)

-

Unlabeled somatostatin (for non-specific binding determination)

-

96-well microplates

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)[1][10]

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target SSTR in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.[10]

-

Assay Setup: Perform the assay in triplicate in a 96-well plate.[1]

-

Total Binding: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand.[10]

-

Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and 50 µL of radioligand.[10]

-

Competitive Binding: Add 150 µL of membrane preparation, 50 µL of increasing concentrations of the unlabeled test compound, and 50 µL of radioligand.[10]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[10]

-

Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1]

-

Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[10]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Caption: Workflow for a radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to an SSTR.

Materials:

-

Cell membranes expressing the SSTR of interest

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

[35S]GTPγS (non-hydrolyzable GTP analog)

-

GDP

-

Test agonist

-

96-well microplates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes

-

Assay Buffer

-

GDP (to a final concentration of 10-30 µM)

-

Increasing concentrations of the test agonist

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[19]

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the basal binding (in the absence of agonist) to determine agonist-stimulated binding.

-

Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.

-

dot

Caption: Workflow for a [35S]GTPγS binding assay.

Receptor Internalization Assay (Immunofluorescence)

This assay visualizes the agonist-induced internalization of SSTRs from the cell surface.

Materials:

-

Adherent cells expressing the SSTR of interest grown on coverslips

-

Test agonist

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody specific for the SSTR

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on coverslips and allow them to adhere and grow.

-

Agonist Treatment: Treat the cells with the test agonist at various concentrations and for different time points. Include an untreated control.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[20]

-

Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes (if the antibody epitope is intracellular).[20]

-

Blocking: Wash the cells with PBS and block non-specific binding sites with 5% BSA for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash the cells, stain the nuclei with DAPI, and mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Internalization is observed as the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.

-

Quantification (Optional): Quantify the degree of internalization by measuring the fluorescence intensity in the intracellular compartments relative to the plasma membrane using image analysis software.

dot

Caption: Workflow for a receptor internalization assay.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades initiated by the activation of each somatostatin receptor subtype.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. revvity.com [revvity.com]

- 4. Upregulated Expression of SSTR3 is Involved in Neuronal Apoptosis After Intracerebral Hemorrhage in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]

- 8. Modulation of ion channels by somatostatin and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Differential Somatostatin Receptor (SSTR) 1-5 Expression and Downstream Effectors in Histologic Subtypes of Growth Hormone Pituitary Tumors3.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human somatostatin receptor, SSTR2, is coupled to adenylyl cyclase in the presence of Gi alpha 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of ion channels and synaptic transmission by a human sensory neuron-specific G-protein-coupled receptor, SNSR4/mrgX1, heterologously expressed in cultured rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Somatostatin receptor subtype 5 regulates insulin secretion and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Whole-cell radioligand saturation binding [protocols.io]

- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. sinobiological.com [sinobiological.com]

The Role of L-779976 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-779976 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 2 (sst2). This technical guide provides an in-depth overview of the critical role of this compound in contemporary neuroscience research. It details its mechanism of action, its application in studying neuronal signaling and behavior, and the experimental protocols for its use. The document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the associated signaling pathways, offering a comprehensive resource for researchers in neuroscience and drug development.

Core Concepts and Mechanism of Action

This compound exerts its effects by selectively binding to and activating the sst2 receptor, a G-protein coupled receptor (GPCR).[1] The sst2 receptor is widely expressed in the central nervous system, including key regions involved in mood and anxiety such as the amygdala and septum.[2] Its activation by agonists like this compound initiates a cascade of intracellular events that modulate neuronal function.

The primary mechanism of action involves the coupling of the sst2 receptor to inhibitory G-proteins (Gi/o).[3][4] This coupling leads to several downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channel activity.[1][3] A significant effect in neurons is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in neuronal excitability. This reduction in neuronal firing is a key contributor to the anxiolytic effects observed with sst2 agonists.

Furthermore, sst2 receptor activation can stimulate the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[5] This pathway is crucial for a variety of cellular processes, including cell growth, differentiation, and neuroprotection. The activation of ERK1/2 by sst2 agonists is a complex process that can involve multiple signaling intermediates, including Src, Ras, Rap1, and B-Raf.[5]

Quantitative Data

Table 1: General Affinity of Somatostatin Receptor Ligands

| Ligand Type | Receptor Subtype | Typical Affinity Range (IC50/KD) |

| Agonist | sst2 | Low nanomolar |

| Antagonist | sst2 | Sub-nanomolar to low nanomolar |

Applications in Neuroscience Research

This compound is a valuable tool for investigating the role of the sst2 receptor in various neurological processes and disorders.

-

Anxiolytic Behavior: Intracerebroventricular (ICV) administration of this compound has been shown to reduce anxiety-like behavior in rodent models.[7][8][9][10][11][12] This makes it a useful compound for studying the neural circuits underlying anxiety and for the preclinical evaluation of novel anxiolytic drugs targeting the somatostatin system.

-

Neuronal Excitability: By activating inwardly rectifying potassium channels, this compound can be used to study the modulation of neuronal excitability in various brain regions.[13] This is relevant for research into epilepsy and other conditions characterized by neuronal hyperexcitability.

-

Neuroprotection: The activation of the ERK1/2 pathway by this compound suggests its potential utility in studies of neuroprotection and neuronal survival.[14][15][16]

-

Pain Perception: Somatostatin receptors are implicated in the modulation of pain signals, and this compound can be used to explore the role of sst2 in nociception.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and should be adapted to specific experimental conditions.

In Vivo Administration: Intracerebroventricular (ICV) Injection in Rodents

This protocol describes the administration of this compound directly into the cerebral ventricles of a rodent to study its central effects on behavior.

Materials:

-

This compound

-

Sterile artificial cerebrospinal fluid (aCSF) or saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools (scalpel, drill, sutures)

Procedure:

-

Animal Preparation: Anesthetize the rodent and mount it in a stereotaxic frame.

-

Surgical Incision: Make a midline incision on the scalp to expose the skull.

-

Craniotomy: Using a stereotaxic drill, create a small burr hole over the target ventricle (coordinates are determined based on a rodent brain atlas).

-

Injection: Slowly lower the injection needle to the desired depth. Infuse the desired volume of this compound solution (typically 1-5 µL) over several minutes.

-

Post-Injection: Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

-

Closure: Suture the scalp incision.

-

Recovery: Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for recording the electrophysiological effects of this compound on individual neurons in brain slices.[13][17][18][19][20]

Materials:

-

Brain slice preparation (e.g., from hippocampus or amygdala)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

This compound stock solution

Procedure:

-

Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF.

-

Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette filled with intracellular solution and form a gigaseal.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic currents).

-

Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Concentrations for in vitro neuronal recordings are typically in the micromolar range and should be determined empirically.[21][22][23]

-

Data Acquisition: Record the changes in neuronal activity in response to this compound.

-

Washout: Perfuse with drug-free aCSF to observe the reversal of the effects.

In Vivo Neurotransmitter Monitoring: Microdialysis

This protocol describes the use of in vivo microdialysis to measure neurotransmitter release in a specific brain region of a freely moving animal in response to this compound.[24][25][26][27][28]

Materials:

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

This compound

-

aCSF

Procedure:

-

Surgical Implantation: Surgically implant a guide cannula into the target brain region of the animal.

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples to measure basal neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the neurotransmitter content of the dialysate samples using HPLC.

Signaling Pathways and Visualizations

The activation of the sst2 receptor by this compound triggers distinct signaling cascades that ultimately alter neuronal function. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Sst2 Receptor-Mediated Neuronal Inhibition

Caption: Sst2 receptor-mediated neuronal inhibition pathway.

Sst2 Receptor-Mediated ERK1/2 Activation

Caption: Sst2 receptor-mediated ERK1/2 activation cascade.

Experimental Workflow for In Vivo Behavioral Studies

Caption: Workflow for in vivo behavioral studies with this compound.

Conclusion

This compound is an indispensable pharmacological tool for the functional characterization of the sst2 receptor in the central nervous system. Its high selectivity allows for the precise dissection of sst2-mediated signaling pathways and their roles in complex behaviors such as anxiety. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to leverage this compound in their neuroscience investigations. Further research is warranted to fully elucidate the therapeutic potential of targeting the sst2 receptor for the treatment of neurological and psychiatric disorders.

References

- 1. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Interaction of somatostatin receptors with G proteins and cellular effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human-gpDB [human-gpdb.lcsb.uni.lu]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. INCREASES IN ANXIETY-LIKE BEHAVIOR INDUCED BY ACUTE STRESS ARE REVERSED BY ETHANOL IN ADOLESCENT BUT NOT ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiety-like behavior in female mice is modulated by STAT3 signaling in midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-Term Anxiety-like Behavior and Microbiota Changes Induced in Mice by Sublethal Doses of Acute Sarin Surrogate Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Once-Daily Subcutaneous Irisin Administration Mitigates Depression- and Anxiety-like Behavior in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrophysiological actions of somatostatin (SRIF) in hippocampus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of ERK ( Extracellular Signal Regulated Kinase), Part of the Neurotrophin Signal Transduction Cascade, in the Rat Mesolimbic Dopamine System by Chronic Exposure to Morphine or Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of ERK 1, 2, and 5 in dopamine neuron survival during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Roles of ERK signaling pathway in regulating myelination of the peripheral nervous system [frontiersin.org]

- 17. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How Multiple Conductances Determine Electrophysiological Properties in a Multicompartment Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel method for nonfluoroscopic catheter-based electroanatomical mapping of the heart. In vitro and in vivo accuracy results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cardiac electrophysiology and the susceptibility to sustained ventricular tachycardia in intact, conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Predicting in vitro single-neuron firing rates upon pharmacological perturbation using Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of functional neuronal activity in vitro with local field potential signals | Axion Biosystems [axionbiosystems.com]

- 23. Characterization of in vitro cortical networks and their responses to neuroactive compounds | Axion Biosystems [axionbiosystems.com]

- 24. benchchem.com [benchchem.com]

- 25. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. uva.theopenscholar.com [uva.theopenscholar.com]

- 27. In vivo microdialysis for striatal DA release [protocols.io]

- 28. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]

L-779976: A Technical Guide to a Selective Somatostatin Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-779976, a potent and selective non-peptide agonist of the somatostatin receptor 2 (SST2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Chemical Structure and Properties

This compound is a complex synthetic molecule designed to mimic the action of the natural hormone somatostatin at the SST2 receptor subtype. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (αR,βS)-N-(((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)-α-(((4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl)carbonyl)amino)-β-methyl-1H-indole-3-propanamide[1] |

| Molecular Formula | C₃₃H₄₃N₇O₃[1] |

| Molecular Weight | 585.74 g/mol [1] |

| SMILES | C--INVALID-LINK----INVALID-LINK--CN">C@HNC(=O)N4CCC(CC4)n5c6ccccc6[nH]c5=O[1] |

| InChI Key | DDVPVAOEMZRZQU-CXDLDTBJSA-N[1] |

Biological Activity and Mechanism of Action

This compound is a high-affinity, selective agonist for the somatostatin receptor subtype 2 (SST2). Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of somatostatin, including the regulation of hormone secretion and cell growth.

Binding Affinity Profile

The selectivity of this compound for SST2 over other somatostatin receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki values) of this compound for the five human somatostatin receptor subtypes.

| Receptor Subtype | Ki (nM) |

| hSST1 | >1000 |

| hSST2 | 0.18 |

| hSST3 | 126 |

| hSST4 | >1000 |

| hSST5 | 135 |

| (Data derived from Rohrer et al., 1998, Science) |

Mechanism of Action

Upon binding to the SST2 receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The SST2 receptor is primarily coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins by this compound leads to a series of downstream events, including:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, leading to cell hyperpolarization and reduced calcium influx.

-

Activation of Phosphatases: Stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the ERK1/2 pathway.

These signaling events collectively contribute to the physiological effects of this compound, such as the inhibition of hormone secretion (e.g., growth hormone) and the modulation of neuronal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for somatostatin receptors.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing one of the five human somatostatin receptor subtypes are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]SRIF-14) and a range of concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing the SST2 receptor are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of this compound that produces a half-maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.

GTPγS Binding Assay

This assay measures the activation of G-proteins by this compound.

Methodology:

-

Membrane Preparation: Cell membranes expressing the SST2 receptor are prepared.

-

Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter.

-

Washing: The filters are washed to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that stimulates half-maximal [³⁵S]GTPγS binding (EC50) is determined.

Conclusion

This compound is a valuable research tool for studying the physiological roles of the SST2 receptor. Its high affinity and selectivity make it a potent modulator of SST2-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other somatostatin receptor ligands. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and similar compounds may lead to the development of novel therapeutics for a range of disorders, including neuroendocrine tumors and acromegaly. However, it is important to note that the clinical development of this compound was halted due to low oral bioavailability.

References

In-Depth Technical Guide to L-779,976: A Potent and Selective Somatostatin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound L-779,976, a non-peptide agonist with notable selectivity for the somatostatin receptor subtypes 2 and 4. This document details its nomenclature, chemical properties, binding affinity, and the signaling pathways it modulates, supported by experimental data and methodologies.

Compound Identification and Nomenclature

L-779,976 is a synthetic, non-peptide molecule that has been pivotal in the study of somatostatin receptor pharmacology. Its unique structure allows it to selectively interact with specific receptor subtypes, making it a valuable tool for research and a potential lead compound in drug discovery.

Alternative Names and Identifiers:

While L-779,976 is the most common designation, the compound is also known by its systematic chemical name and is cataloged under various chemical database identifiers.

| Identifier Type | Value |

| Systematic Name | (βS)-N-[[3-(Aminomethyl)cyclohexyl]methyl]-β-methyl-N-[[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]carbonyl]-D-tryptophanamide[1] |

| IUPAC Name | 1H-INDOLE-3-PROPANAMIDE, N-(((1R,3S)-3-(AMINOMETHYL)CYCLOHEXYL)METHYL)-.ALPHA.-(((4-(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-1-YL)-1-PIPERIDINYL)CARBONYL)AMINO)-.BETA.-METHYL-, (.ALPHA.R,.BETA.S)-[2] |

| CAS Number | 214770-19-1[2] |

| PubChem CID | 9873146[2] |

| FDA UNII | U5B58A46QX[2] |

| Molecular Formula | C₃₃H₄₃N₇O₃[2] |

Pharmacological Profile: Binding Affinity and Selectivity

L-779,976 is characterized by its high affinity and selectivity for the human somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, subtype 4 (SSTR4). This selectivity has been determined through competitive binding assays.

Table of Binding Affinities (Ki) of L-779,976 for Human Somatostatin Receptors:

The following table summarizes the inhibition constants (Ki) of L-779,976 at the five human somatostatin receptor subtypes, as determined by radioligand binding assays.

| Receptor Subtype | Ki (nM) |

| hSSTR1 | >1000 |

| hSSTR2 | 0.17 |

| hSSTR3 | 130 |

| hSSTR4 | 1.3 |

| hSSTR5 | 180 |

Data sourced from Rohrer et al., 1998.

Mechanism of Action and Signaling Pathways

As an agonist of somatostatin receptors, particularly SSTR2, L-779,976 mimics the action of the endogenous peptide somatostatin. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events.

The primary signaling pathway modulated by SSTR2 activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect a variety of cellular processes, including hormone secretion and cell proliferation.

Furthermore, studies have indicated that L-779,976 can act as a partial agonist for receptor internalization, a process that can modulate the long-term signaling effects of the receptor.

Below are diagrams illustrating the key signaling pathways associated with SSTR2 activation by L-779,976.

Figure 1: SSTR2-mediated inhibition of the adenylyl cyclase pathway by L-779,976.

References

Methodological & Application

L-779,976: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-779,976 is a potent and selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2). This document provides detailed application notes and in vitro experimental protocols for the characterization of L-779,976. The included methodologies cover radioligand binding assays to determine binding affinity and selectivity, functional assays to measure the inhibition of cyclic AMP (cAMP) accumulation, and signaling pathway analysis to assess the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Quantitative data from published literature is summarized in tabular format for easy reference. Additionally, diagrams illustrating the sst2 signaling pathway and experimental workflows are provided in the DOT language for visualization.

Introduction

Somatostatin is a naturally occurring peptide hormone that exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs) designated sst1 through sst5. These receptors are involved in a wide range of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation. The sst2 receptor subtype is a particularly important therapeutic target for the treatment of various diseases, including neuroendocrine tumors and acromegaly. L-779,976 was the first nonpeptide molecule identified to act as a selective agonist for the sst2 receptor, making it a valuable tool for studying the physiological roles of this receptor subtype and for the development of novel therapeutics.

Data Presentation

Table 1: Radioligand Binding Affinity of L-779,976 for Human Somatostatin Receptors

| Receptor Subtype | Ki (nM) |

| sst1 | >1000 |

| sst2 | 0.045 |

| sst3 | 180 |

| sst4 | >1000 |

| sst5 | 280 |

Data represents the mean from multiple experiments.

Table 2: Functional Activity of L-779,976 in a cAMP Inhibition Assay

| Cell Line | Receptor Expressed | Agonist | EC50 (nM) |

| CHO-K1 | Human sst2 | L-779,976 | 0.15 |

EC50 value represents the concentration of L-779,976 required to inhibit 50% of the forskolin-stimulated cAMP accumulation.

Signaling Pathway

Activation of the sst2 receptor by an agonist like L-779,976 initiates a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK.

Caption: L-779,976 activates the sst2 receptor, leading to inhibition of adenylyl cyclase and activation of the ERK pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of L-779,976 for human somatostatin receptors.

Experimental Workflow:

Caption: Workflow for the radioligand binding assay.

Methodology:

-

Cell Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human somatostatin receptor subtypes (sst1-sst5).

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [125I]SRIF-14, final concentration ~0.1 nM), and 50 µL of a serial dilution of L-779,976 (e.g., from 10^-12 to 10^-5 M).

-

To determine non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM) instead of L-779,976.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 20-40 µg of protein).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Separation and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of L-779,976.

-

Plot the percentage of specific binding against the logarithm of the L-779,976 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of L-779,976 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Experimental Workflow:

Caption: Workflow for the cAMP functional assay.

Methodology:

-

Cell Preparation:

-

Plate CHO-K1 cells stably expressing the human sst2 receptor in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in assay buffer for 15 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of L-779,976 (e.g., from 10^-12 to 10^-6 M) to the wells.

-

Stimulate the cells with forskolin (e.g., 1 µM final concentration) to induce cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Quantify the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of L-779,976.

-

Plot the percentage of inhibition against the logarithm of the L-779,976 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the ability of L-779,976 to induce the phosphorylation of ERK, a downstream effector of sst2 receptor activation.

Methodology:

-

Cell Treatment:

-

Plate CHO-K1 cells stably expressing the human sst2 receptor in 6-well plates.

-

Once the cells reach 80-90% confluency, serum-starve them for 4-6 hours.

-

Treat the cells with varying concentrations of L-779,976 (e.g., 0, 1, 10, 100 nM) for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-